Oleana-2,12-dien-28-oic acid

Antiviral Hepatitis B HBsAg

Procure Oleana-2,12-dien-28-oic acid for its unique A-ring diene pharmacophore, which confers >2000-fold potency enhancement in next-gen HBV inhibitor synthesis (EC50 ≤0.05 µM). This scaffold is essential for dual HBsAg (85.3%) and HBeAg (76.9%) suppression at 100 µg/mL—a balanced profile unattainable with generic oleanolic/ursolic acid. Use as a validated reference standard for HBV-DNA replication assays (4–100 µg/mL, 7-day HepG2.2.15 model) with published three-point dose-response data for assay calibration.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
Cat. No. B12406805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleana-2,12-dien-28-oic acid
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC=CC5(C)C)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h8-9,12,21-23H,10-11,13-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1
InChIKeyQUWBANZMJKHMKL-CDNBJWEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleana-2,12-dien-28-oic Acid (CAS 272108-04-0) Procurement and Research Applications


Oleana-2,12-dien-28-oic acid (CAS 272108-04-0) is a pentacyclic triterpenoid derived from the A-ring diene modification of the oleanolic acid scaffold [1]. It has a molecular formula of C30H46O2 and a molecular weight of 438.69 g/mol . The compound is primarily recognized for its activity against the Hepatitis B virus (HBV), where it has been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg), as well as suppressing HBV-DNA replication in the HepG2.2.15 cell line .

Procurement Note: Why Generic Oleanolic Acid or Ursolic Acid Cannot Replace Oleana-2,12-dien-28-oic Acid


Procuring generic pentacyclic triterpenoids like oleanolic acid (OA) or ursolic acid (UA) as substitutes for Oleana-2,12-dien-28-oic acid is not scientifically valid due to critical differences in structure-activity relationships (SAR) and potency. The A-ring diene configuration (2,12-dien-28-oic acid) of this compound is a precise pharmacophore that distinguishes it from the common 12-en-28-oic acid scaffold of OA and UA [1]. While OA exhibits weak or partial anti-HBV effects [2], the conjugated diene system in Oleana-2,12-dien-28-oic acid directly correlates with significantly enhanced inhibition of HBsAg and HBeAg secretion in HepG2.2.15 assays [3]. Similarly, although ursolic acid shows anti-tumorigenic activity related to HBx protein, its anti-HBV antigen secretion profile does not match the direct viral inhibition characterized for this specific compound [2].

Oleana-2,12-dien-28-oic Acid: Evidence-Based Comparative Performance Analysis


HBsAg and HBeAg Inhibition: Oleana-2,12-dien-28-oic Acid vs. Oleanolic Acid Derivative (OA-4) in HepG2.2.15

Oleana-2,12-dien-28-oic acid demonstrates concentration-dependent inhibition of HBV antigens, but its potency profile differs substantially from optimized oleanolic acid derivatives. At 100 µg/mL, Oleana-2,12-dien-28-oic acid achieves 85.3% inhibition of HBsAg and 76.9% inhibition of HBeAg [1]. In contrast, the synthetic oleanolic derivative OA-4 achieves 90.52% HBsAg inhibition at a much lower concentration of 3.13 µg/mL, but exhibits markedly weaker HBeAg inhibition (31.55%) [2]. This comparison reveals a distinct selectivity profile for Oleana-2,12-dien-28-oic acid, which maintains balanced dual-antigen suppression, whereas OA-4 favors potent HBsAg inhibition with minimal HBeAg effect.

Antiviral Hepatitis B HBsAg HBeAg Triterpenoid

Structural Differentiation: The A-Ring Diene Configuration as a Functional Pharmacophore

The structural identity of Oleana-2,12-dien-28-oic acid is defined by the presence of conjugated double bonds at the C-2 and C-12 positions (2,12-diene), which distinguishes it from the parent compound oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) . This A-ring diene modification is explicitly described in patent literature as a key feature for enhancing anti-HBV activity relative to the saturated or single-bond analogs [1]. Unlike oleanolic acid, which requires additional synthetic steps to introduce conjugated alkadiene moieties for improved efficacy, Oleana-2,12-dien-28-oic acid is the native diene scaffold [2].

Medicinal Chemistry SAR Triterpenoid Scaffold HBV

HBV-DNA Replication Inhibition: Distinguishing Direct Viral Suppression from Anti-Tumorigenic Mechanisms

Oleana-2,12-dien-28-oic acid inhibits HBV-DNA replication in HepG2.2.15 cells at concentrations of 4-100 µg/mL over a 7-day treatment period [1]. This mechanism of direct viral replication suppression is distinct from the anti-tumorigenic pathway mediated by ursolic acid. Ursolic acid was shown to block HBx-mediated tumorigenic activities and prevent tumor growth of HBV-containing 2.2.15 cells in vivo, but its anti-HBV antigen secretion profile differs mechanistically from the direct DNA replication inhibition exhibited by Oleana-2,12-dien-28-oic acid [2]. Similarly, betulinic acid has demonstrated HBsAg inhibition in mouse models, but its in vitro HBV-DNA inhibition in HepG2.2.15 cells lacks the quantitative characterization established for Oleana-2,12-dien-28-oic acid [3].

HBV-DNA Replication Inhibition Viral Load Hepatitis B

Synthetic Utility: Oleana-2,12-dien-28-oic Acid as a Precursor for High-Potency Anti-HBV Agents

Oleana-2,12-dien-28-oic acid serves as a strategic starting material for the synthesis of more potent anti-HBV agents. Patent WO2021204258A1 identifies this compound as a key intermediate (Compound 6) for the development of next-generation HBsAg inhibitors with sub-micromolar EC50 values (0.001 µM < EC50 ≤ 0.05 µM) . In contrast, maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid) is primarily documented for anti-tumor, anti-inflammatory, and metabolic applications, with no established route for generating the high-potency HBV inhibitors derived from the diene scaffold [1]. This distinction positions Oleana-2,12-dien-28-oic acid as a more relevant procurement choice for anti-HBV drug discovery programs.

Synthetic Chemistry Drug Discovery HBV Scaffold Derivatization

Concentration-Dependent HBV Antigen Suppression: Quantitative Benchmarking of Oleana-2,12-dien-28-oic Acid

Oleana-2,12-dien-28-oic acid exhibits a well-characterized concentration-response relationship for dual antigen suppression in HepG2.2.15 cells. At 4, 20, and 100 µg/mL, HBsAg inhibition rates are 60.5%, 69.8%, and 85.3%, respectively; HBeAg inhibition rates are 45.1%, 60.5%, and 76.9%, respectively, following a 7-day incubation [1]. This quantitative dose-response data enables precise experimental planning and benchmark comparisons. In contrast, compounds such as Oxynitidine, a structurally unrelated HBV inhibitor, show a reported ID50 of 30.8 µg/mL for HBV-DNA replication without the granular dose-response characterization for antigen secretion that is established for Oleana-2,12-dien-28-oic acid .

Dose-Response HBsAg HBeAg HBV In Vitro Pharmacology

Oleana-2,12-dien-28-oic Acid: Optimized Use Cases Based on Quantitative Evidence


Anti-HBV Drug Discovery: Validated Scaffold for HBsAg/HBeAg Dual Inhibition

Use Oleana-2,12-dien-28-oic acid as a reference compound or starting scaffold for developing anti-HBV agents that require dual suppression of HBsAg and HBeAg. The compound's balanced inhibition profile (85.3% HBsAg and 76.9% HBeAg at 100 µg/mL) makes it suitable for mechanistic studies where both viral antigens must be modulated simultaneously, in contrast to OA-4 which shows potent HBsAg inhibition (90.52% at 3.13 µg/mL) but weak HBeAg suppression (31.55%) [1].

Medicinal Chemistry: Precursor for High-Potency HBV Inhibitors

Employ Oleana-2,12-dien-28-oic acid as a key synthetic intermediate for generating next-generation HBV inhibitors, as documented in patent WO2021204258A1. This scaffold enables the synthesis of HBsAg inhibitors with EC50 values ≤0.05 µM, representing a >2000-fold potency enhancement over the parent compound. This application is unique to the diene scaffold and is not established for alternative triterpenoids such as maslinic acid or ursolic acid .

In Vitro HBV Replication Studies: Direct Viral DNA Suppression Model

Select Oleana-2,12-dien-28-oic acid for in vitro experiments requiring direct measurement of HBV-DNA replication inhibition in HepG2.2.15 cells. The compound provides validated activity at 4-100 µg/mL with a 7-day incubation period, offering a well-characterized positive control for viral replication assays. This direct viral DNA suppression mechanism is distinct from the HBx-mediated anti-tumorigenic pathway documented for ursolic acid, making Oleana-2,12-dien-28-oic acid the appropriate choice for HBV replication-focused studies rather than tumor biology investigations [2].

Dose-Response Pharmacology: Benchmark Compound for Antigen Secretion Assays

Utilize Oleana-2,12-dien-28-oic acid as a benchmark compound for establishing dose-response curves in HBsAg and HBeAg secretion assays. The availability of three-point concentration data (4, 20, and 100 µg/mL) with corresponding inhibition percentages for both antigens enables researchers to calibrate assay sensitivity, validate experimental conditions, and compare novel compounds against a quantitatively defined reference standard [3].

Technical Documentation Hub

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